molecular formula C12H18FN5 B11759189 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11759189
M. Wt: 251.30 g/mol
InChI Key: KBUPXCAMBHSWKK-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings substituted with methyl and fluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethyl-1H-pyrazole with a suitable alkyl halide, followed by the introduction of the fluoroethyl group through nucleophilic substitution. The final step involves the formation of the amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Biological Activity

The compound (1,3-dimethyl-1H-pyrazol-5-yl)methylamine represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex pyrazole framework, which contributes to its biological properties. The structure can be represented as follows:

\text{ 1 3 dimethyl 1H pyrazol 5 yl methyl 1 2 fluoroethyl 1H pyrazol 4 yl methyl})amine}

This structure features two pyrazole rings and an amine group, which may influence its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. A notable study reported that pyrazole derivatives could inhibit the growth of human cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has also been explored. Research indicates that compounds with similar structures possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Pyrazole compounds have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases .

Case Studies

StudyFindings
Antitumor Activity A study on a series of pyrazole derivatives demonstrated that several compounds exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines.
Antimicrobial Activity Research showed that a related compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating potential as a therapeutic agent for bacterial infections.
Anti-inflammatory Effects In vivo studies revealed that administration of pyrazole derivatives significantly reduced paw edema in rat models, suggesting promising anti-inflammatory effects comparable to standard NSAIDs .

The biological activity of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine is likely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could act as a modulator for certain receptors involved in pain and inflammatory responses.
  • Gene Expression Regulation : By affecting transcription factors, it may alter the expression levels of genes associated with tumor growth and immune responses.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C12H18FN5/c1-10-5-12(17(2)16-10)8-14-6-11-7-15-18(9-11)4-3-13/h5,7,9,14H,3-4,6,8H2,1-2H3

InChI Key

KBUPXCAMBHSWKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CN(N=C2)CCF)C

Origin of Product

United States

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